(+)-[3-Cyano-3-(3,4-dimethoxyphenyl)hex-6-yl](5,6-dimethoxyphenethyl)methylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38176-02-2 |
|---|---|
Molecular Formula |
C27H41ClN2O5 |
Molecular Weight |
509.1 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m1../s1 |
InChI Key |
ICKXRKHJKXMFLR-KFSCGDPASA-N |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
Other CAS No. |
38176-02-2 |
Synonyms |
(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (R)-Verapamil Hydrochloride; Dexverapamil Hydrochloride; LU 33925; NSC 632821; |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Research
Mechanisms of Action at the Molecular Level
Inhibition of ATP-Binding Cassette (ABC) Transporters: P-glycoprotein (MDR-1)
Dexverapamil (B1218737) competitively inhibits the P-glycoprotein (P-gp) efflux pump, which is encoded by the MDR1 gene and is a prominent member of the ATP-Binding Cassette (ABC) transporter superfamily. cancer.govebi.ac.uk P-gp functions as an ATP-dependent pump that expels a wide variety of structurally diverse compounds from cells, including many chemotherapeutic agents. aacrjournals.orgfrontiersin.org By inhibiting P-gp, dexverapamil can increase the intracellular concentration of these anticancer drugs, potentially overcoming multidrug resistance (MDR). cancer.gov The overexpression of P-gp on the surface of tumor cells is a major mechanism of MDR. aacrjournals.org
Dexverapamil is considered a second-generation P-gp inhibitor, developed to have reduced cardiotoxicity compared to the first-generation inhibitor, its parent compound verapamil (B1683045). frontiersin.org While it may have a reduced potency in inhibiting P-gp compared to verapamil, its improved safety profile makes it a more tolerable agent in combination therapies. frontiersin.org Studies have shown that the modulating efficacy of dexverapamil can be dependent on the specific cancer cell line being investigated, suggesting that other cellular factors may influence its activity. ebi.ac.uk
Modulation of Multidrug Resistance-Associated Protein 1 (MRP1)
Dexverapamil also modulates the activity of another important ABC transporter, the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. ncats.ionih.gov MRP1 contributes to the multidrug resistance phenotype in cancer cells by transporting a broad range of substrates, often conjugated to glutathione. nih.govpeerj.com
Research indicates that dexverapamil (the R-isomer of verapamil) acts as an inhibitor of MRP1. nih.gov It has been shown to alter the transport of MRP1 substrates like leukotriene C(4) and calcein. nih.gov This inhibitory action allows dexverapamil to sensitize MRP1-overexpressing cells to chemotherapeutic agents such as vincristine. nih.gov Interestingly, the two enantiomers of verapamil have distinct effects on MRP1. While dexverapamil (R-verapamil) acts as an inhibitor, the S-enantiomer can induce cell death in MRP1-expressing cells. nih.gov Fluorescence spectroscopy studies have revealed that both enantiomers bind to MRP1 with high affinity, but they induce different conformational changes in the protein. nih.gov
| Transporter | Effect of Dexverapamil | Outcome |
| P-glycoprotein (P-gp/MDR-1) | Competitive Inhibition | Increased intracellular concentration of chemotherapeutic drugs |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibition of transport activity | Sensitization of resistant cells to chemotherapy |
Comparative Analysis of Calcium Channel Modulation by Dexverapamil Hydrochloride
Dexverapamil exhibits significantly less activity as a calcium channel blocker compared to racemic verapamil and its S-enantiomer. cancer.gov Verapamil is a well-known L-type calcium channel blocker used in the treatment of cardiovascular conditions. bio-techne.comwikipedia.org The S-enantiomer of verapamil is approximately 20-fold more potent as a calcium channel antagonist than the R-enantiomer (dexverapamil). nih.gov
This reduced calcium antagonistic activity is a key feature of dexverapamil, as it minimizes the cardiovascular side effects, such as hypotension and atrioventricular block, that are dose-limiting for verapamil when used as a chemosensitizer. frontiersin.orgnih.gov In vitro assays using isolated L-type calcium channels have demonstrated that dexverapamil has a 10-fold lower affinity for these channels compared to racemic verapamil. This stereoselectivity allows for the potential use of dexverapamil at concentrations effective for MDR modulation without inducing significant cardiac effects.
| Compound | Relative Potency as Calcium Channel Blocker |
| (S)-Verapamil | High |
| Racemic Verapamil | Moderate |
| Dexverapamil (R-Verapamil) | Low |
Investigation of Induced Cellular Processes (e.g., Autophagy Induction)
Recent research has indicated that verapamil can induce autophagy, a cellular process of self-digestion of cellular components, which can have a dual role in cancer, either promoting cell survival or cell death. bio-techne.comnih.gov Studies have shown that verapamil treatment can lead to an induction of autophagic flux in various tumor cells. nih.govresearchgate.net This process appears to be a cytoprotective mechanism, as inhibiting autophagy in conjunction with verapamil treatment leads to an increase in apoptotic markers. nih.gov
The mechanism of verapamil-induced autophagy is linked to the modulation of cellular metabolism. nih.govresearchgate.net In some cancer cells, verapamil enhances aerobic glycolysis and maintains ATP levels, and the autophagic response is related to the activity of L-lactate dehydrogenase A (LDHA). nih.gov While these studies have primarily focused on verapamil, the potential for dexverapamil to also induce autophagy warrants further investigation, as this could be another mechanism influencing its effects in cancer therapy. frontiersin.org
Ligand-Target Binding and Intermolecular Interactions
Computational Modeling of Dexverapamil Hydrochloride-Protein Interactions
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are crucial tools for understanding the interactions between small molecules like dexverapamil and their protein targets. nih.govnumberanalytics.com These methods help predict the three-dimensional structures of ligand-protein complexes and analyze the binding modes and affinities. numberanalytics.comnih.gov
For P-glycoprotein, which is known for its high flexibility and ability to bind a wide range of compounds, in silico studies are particularly challenging but insightful. acs.org Computational models can help elucidate how dexverapamil binds to the large, polyspecific drug-binding pocket of P-gp and inhibits its transport function. These models can also shed light on the cooperativity between ATP binding and drug binding, which is essential for the transport cycle of P-gp. nih.gov
Similarly, computational modeling can be applied to study the interaction of dexverapamil with MRP1. By simulating the binding of dexverapamil to the protein, researchers can gain insights into the specific amino acid residues involved in the interaction and the conformational changes induced upon binding. nih.gov This information is invaluable for the rational design of new and more potent modulators of these ABC transporters. peerj.com The use of machine learning approaches is also becoming increasingly important in predicting protein-protein interactions and identifying inhibitors. uq.edu.au
Structural Elucidation of Binding Sites and Specificity
Dexverapamil, the (R)-enantiomer of verapamil, demonstrates specificity as a modulator of the multidrug resistance efflux pump P-glycoprotein (P-gp/MDR-1). nih.govebi.ac.uk The structural characteristics of dexverapamil allow it to competitively inhibit this xenobiotic-transporting ATPase. nih.govebi.ac.uk The binding of dexverapamil is understood to occur at the verapamil binding site within the P-glycoprotein structure. ulisboa.pt This interaction is crucial for its function as a chemosensitizer, as it blocks the pump's ability to expel a wide range of antineoplastic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness. nih.govebi.ac.uk
The specificity of dexverapamil for P-glycoprotein, with lower activity at calcium channels compared to its S-enantiomer, is a key aspect of its pharmacological profile. nih.govebi.ac.uk This selective action is attributed to the specific stereochemical arrangement of the molecule, which dictates its fit and interaction with the binding pockets of its targets. While both enantiomers of verapamil can interact with P-gp, dexverapamil was specifically developed to leverage this interaction while minimizing the cardiovascular effects associated with potent calcium channel blockade. ncats.io The elucidation of these binding interactions has been fundamental in understanding how structurally different compounds can modulate P-glycoprotein activity. ulisboa.pt
Influence of Solvent Environments on Molecular Interactions
The molecular interactions of Dexverapamil Hydrochloride, like any pharmaceutical compound, are significantly influenced by its solvent environment. As a hydrochloride salt, it is designed for improved solubility in aqueous media, a critical factor for its biological activity. nih.gov The fundamental forces governing these interactions include the physicochemical properties of both the solute (Dexverapamil Hydrochloride) and the solvent. researchgate.net
In an aqueous environment, factors such as pH, temperature, and the presence of other ions play a crucial role. researchgate.netdiva-portal.org Dexverapamil Hydrochloride is a salt formed from a basic drug and hydrochloric acid. nih.gov In solution, it dissociates, and the charged nature of the molecule enhances its interaction with polar water molecules. The pH of the environment can affect the ionization state of the molecule, which in turn influences its solubility and ability to cross biological membranes.
The molecular nature of the solvent itself is a critical determinant of interaction energies and behaviors like counterion condensation. mdpi.com Different solvents can alter the solvation of the molecule, affecting how it interacts with its biological targets. diva-portal.orgmdpi.com For instance, the presence of both hydrophobic and hydrophilic groups within the dexverapamil structure means that its conformation and interactions can be affected by the polarity of the solvent, potentially leading to phenomena like micro-segregation in mixed solvent systems. diva-portal.org These solvent-driven molecular interactions are foundational to understanding the compound's behavior from initial formulation to its ultimate engagement with its biological target.
Stereoisomeric Activity and Selectivity Profiling
Chirality plays a pivotal role in the pharmacological profile of verapamil, with its enantiomers, Dexverapamil (R-verapamil) and (S)-verapamil, exhibiting distinct activities and selectivities. nih.gov Enantiomers, while having identical physical properties, can interact differently with other chiral molecules, such as biological receptors and enzymes, leading to significant differences in their effects. saskoer.ca
Differential Cellular Responses to Dexverapamil (R-enantiomer) versus S-enantiomer
The cellular responses to the enantiomers of verapamil are markedly different, particularly concerning cytotoxicity and calcium channel antagonism. Research comparing the effects of the enantiomers on cells transfected with multidrug resistance-associated protein 1 (MRP1) revealed a high degree of discrimination. The (S)-enantiomer of verapamil displayed potent cytotoxic killing activity against these cells. In contrast, Dexverapamil (the R-enantiomer) exhibited no significant cytotoxicity in the same cell lines. ncats.io
Furthermore, the primary pharmacological activity associated with racemic verapamil, calcium channel blockade, resides predominantly in the (S)-enantiomer. The (S)-enantiomer is reported to have approximately 20-fold greater potency as a calcium channel antagonist than the (R)-enantiomer, Dexverapamil. nih.gov This substantial difference in activity means that Dexverapamil has significantly lower calcium antagonistic activity and associated toxicity compared to both racemic verapamil and the pure (S)-enantiomer. nih.govebi.ac.uk
Table 1: Differential Activity of Verapamil Enantiomers
| Enantiomer | Calcium Channel Blocking Potency | Cytotoxicity in MRP1-Transfected Cells | Primary Target Modulation |
| Dexverapamil (R-enantiomer) | Low (Approx. 1/20th of S-enantiomer) nih.gov | No significant cytotoxicity observed ncats.io | P-glycoprotein (MDR-1) Inhibition nih.govncats.io |
| (S)-enantiomer | High nih.gov | Potent killing activity observed ncats.io | L-type Calcium Channels nih.gov |
Enantioselective Target Modulation
The differing cellular responses are a direct result of enantioselective target modulation. Dexverapamil was specifically developed as a modulator of multidrug resistance for use in cancer chemotherapy by targeting the P-glycoprotein (MDR-1) efflux pump. ncats.io It acts as a competitive inhibitor of P-gp, a mechanism that is less pronounced for the (S)-enantiomer. nih.govresearchgate.net This selective inhibition of the drug efflux pump can reverse P-glycoprotein-associated resistance to various anticancer agents. ebi.ac.uk
Conversely, the (S)-enantiomer of verapamil selectively targets L-type calcium channels, which accounts for its potent cardiovascular effects. nih.gov The development of Dexverapamil as a single-enantiomer drug was an explicit attempt to separate the P-glycoprotein modulatory effects from the calcium channel blocking effects, thereby creating a profile with reduced toxicity. nih.govebi.ac.uk This enantioselective modulation of distinct biological targets underscores the importance of stereochemistry in drug design and function, allowing for the refinement of pharmacological activity to enhance therapeutic benefit and improve safety.
Preclinical Investigations and Translational Research Paradigms
In Vitro Cellular and Subcellular Studies
Development and Application of Drug-Resistant Cell Line Models
To investigate the potential of Dexverapamil (B1218737) Hydrochloride as an MDR-reversing agent, researchers have utilized well-established drug-resistant cancer cell line models. A frequently used model is the P388 murine leukemia cell line and its doxorubicin-resistant counterpart, P388/Dx. researchgate.net The P388/Dx cell line is developed by continuously exposing the parental P388 cells to increasing concentrations of doxorubicin. mdpi.comoup.com This selection process results in a cell line that overexpresses P-glycoprotein, the protein product of the mdr1a/b gene, which confers resistance to doxorubicin and cross-resistance to a variety of other structurally and functionally diverse chemotherapeutic agents. mdpi.com The stable overexpression of P-gp in the P388/Dx cell line makes it an ideal in vitro tool to study the efficacy of P-gp inhibitors like Dexverapamil Hydrochloride.
Table 1: Characteristics of P388 and P388/Dx Cell Lines
| Cell Line | Description | Key Feature | Application in Dexverapamil Research |
| P388 | Murine leukemia cell line | Sensitive to doxorubicin | Serves as the control to assess the baseline cytotoxicity of chemotherapeutic agents. |
| P388/Dx | Doxorubicin-resistant murine leukemia cell line | Overexpresses P-glycoprotein (P-gp) | Used to evaluate the ability of Dexverapamil to reverse P-gp-mediated multidrug resistance. |
Assessment of Chemosensitization Efficacy in Cell Culture Systems
In vitro studies have demonstrated that Dexverapamil can significantly enhance the cytotoxicity of chemotherapeutic agents in drug-resistant cell lines. When P388/Dx cells were treated with doxorubicin in the presence of Dexverapamil, a notable increase in sensitivity to the cytotoxic drug was observed. researchgate.net This chemosensitizing effect is concentration-dependent. The efficacy of Dexverapamil in reversing doxorubicin resistance highlights its potential to restore the therapeutic effectiveness of conventional chemotherapy in MDR tumors.
Table 2: Chemosensitization Effect of Dexverapamil on Doxorubicin Cytotoxicity in P388/Dx Cells
| Treatment Group | Description | Observed Effect |
| Doxorubicin alone | P388/Dx cells treated with varying concentrations of doxorubicin. | High resistance to doxorubicin-induced cytotoxicity. |
| Doxorubicin + Dexverapamil | P388/Dx cells co-treated with doxorubicin and Dexverapamil. | Significant enhancement of doxorubicin's cytotoxic effect, indicating a reversal of resistance. researchgate.net |
Analysis of Intracellular Drug Accumulation and Efflux Dynamics
The primary mechanism by which Dexverapamil reverses multidrug resistance is through the inhibition of P-glycoprotein-mediated drug efflux. Studies have shown that the co-administration of Dexverapamil with doxorubicin leads to an increased intracellular accumulation of doxorubicin in P388/Dx cells. researchgate.net By binding to P-gp, Dexverapamil competitively inhibits the efflux of chemotherapeutic substrates, resulting in higher and more sustained intracellular drug concentrations. This increased accumulation allows the cytotoxic agent to reach its target sites within the cancer cell, thereby restoring its therapeutic activity. The retention of doxorubicin is significantly shorter in resistant P388/Dx cells compared to the sensitive P388 cells, and the presence of verapamil (B1683045) (of which dexverapamil is the R-isomer) increases the concentration of doxorubicin in the resistant cells. researchgate.net
Table 3: Effect of Dexverapamil on Intracellular Doxorubicin Accumulation in P388/Dx Cells
| Experimental Condition | Observation | Mechanism of Action |
| P388/Dx cells + Doxorubicin | Reduced intracellular accumulation of doxorubicin. | Active efflux of doxorubicin by P-glycoprotein. |
| P388/Dx cells + Doxorubicin + Dexverapamil | Increased intracellular accumulation of doxorubicin. researchgate.net | Inhibition of P-glycoprotein efflux pump activity by Dexverapamil. researchgate.net |
Selective Cellular Impact in Multidrug Resistant Phenotypes
An important aspect of a chemosensitizing agent is its selective action on resistant cells while having minimal effect on sensitive cells. Research indicates that Dexverapamil's potentiation of doxorubicin cytotoxicity is significantly more pronounced in the multidrug-resistant P388/Dx cell line compared to its drug-sensitive parental line, P388. researchgate.net This selectivity is attributed to the fact that the mechanism of action of Dexverapamil is dependent on the presence and activity of P-glycoprotein, which is overexpressed in the resistant cells. In sensitive cells lacking significant P-gp expression, Dexverapamil has a much less pronounced effect on the cytotoxicity of chemotherapeutic agents.
In Vivo Preclinical Modeling
Evaluation of Dexverapamil Hydrochloride in Combination Therapies within Animal Models
The promising in vitro results of Dexverapamil have been further investigated in preclinical animal models. In studies involving mice transplanted with either the sensitive P388 or the resistant P388/Dx leukemia cells, the co-administration of Dexverapamil and doxorubicin was evaluated. researchgate.net Mice bearing the P388/Dx tumors and treated with the combination therapy showed a significant increase in survival rate compared to those treated with doxorubicin alone. researchgate.nettandfonline.com However, the therapeutic enhancement observed in vivo was noted to be modest and highly dependent on the treatment schedule and the ability to maintain sufficiently high serum levels of Dexverapamil. researchgate.net These findings underscore the challenges of translating in vitro efficacy to in vivo models, where pharmacokinetic and pharmacodynamic factors play a crucial role.
Table 4: In Vivo Efficacy of Dexverapamil and Doxorubicin Combination Therapy in a Murine Leukemia Model
| Animal Model | Treatment Group | Primary Outcome | Key Finding |
| Mice with P388/Dx Leukemia | Doxorubicin alone | Survival Rate | Limited efficacy due to drug resistance. |
| Mice with P388/Dx Leukemia | Doxorubicin + Dexverapamil | Survival Rate | Statistically significant, albeit modest, increase in survival compared to doxorubicin monotherapy. researchgate.net |
Preclinical Assessment of Pharmacological Effects Beyond Multidrug Resistance Modulation
Dexverapamil Hydrochloride is the (R)-enantiomer of the racemic mixture verapamil. nih.gov While its primary investigation has been as a modulator of multidrug resistance by inhibiting P-glycoprotein (P-gp), it possesses other intrinsic pharmacological activities, albeit with different potencies compared to its (S)-enantiomer. nih.govnih.gov Dexverapamil exhibits calcium channel blocking activity, though this effect is less pronounced than that of racemic verapamil. nih.gov This action contributes to its classification among anti-arrhythmia and vasodilator agents. nih.gov The parent compound, verapamil, is a phenylalkylamine calcium channel blocker used for conditions like high blood pressure and heart arrhythmias. nih.gov The S-enantiomer is reported to have approximately 20 times greater potency as a calcium channel antagonist than the R-enantiomer (dexverapamil). nih.gov
Beyond its effects on calcium channels, preclinical evidence suggests that the verapamil scaffold can influence other cellular processes. Studies on verapamil have indicated an ability to increase the production of free radicals, which can lead to cell apoptosis. nih.gov This suggests a potential mechanism of action that is independent of both P-gp inhibition and calcium channel antagonism. nih.gov
Drug Target Identification and Validation Methodologies
Drug Target Identification and Validation Methodologies
In Vitro Approaches for Target Validation (e.g., Functional Assays, Cell-Based Assays)
The validation of Dexverapamil Hydrochloride's targets, particularly its interaction with the P-glycoprotein transporter encoded by the mdr1 gene, has been established through various in vitro methodologies. These approaches utilize disease-relevant cell models, such as multidrug-resistant cancer cell lines, to elucidate the compound's mechanism of action at a molecular level. nih.gov
Functional and cell-based assays are central to this process. For instance, studies have been conducted on leukemic multidrug-resistant cell lines (K562/ADR and CEM VLB100) to measure the direct impact of verapamil on mdr1 gene expression. nih.gov A key technique involves quantifying mdr1 mRNA levels in these cells following exposure to the drug. nih.gov To further validate that the observed effects occur at the level of gene transcription, nuclear run-on assays have been employed. nih.gov This functional assay directly measures the rate of gene transcription. nih.gov Another in vitro approach involves transiently transfecting cells with a plasmid where the mdr1 promoter is linked to a reporter gene, such as chloramphenicol acetyltransferase (CAT). nih.gov By measuring the activity of the reporter gene product, researchers can assess the activity of the mdr1 promoter in response to the drug, confirming a transcriptional mechanism of action. nih.gov
| Assay Type | Cell Line Models | Key Finding |
|---|---|---|
| mRNA Quantification | K562/ADR, CEM VLB100 (Leukemic MDR cells) | Verapamil treatment resulted in a dose-dependent decrease in mdr1 mRNA levels. nih.gov |
| Nuclear Run-on Assay | CEM VLB100 | A 4-fold decrease in the mdr1 gene transcription rate was observed in cells treated with 30 µM Verapamil. nih.gov |
| Promoter Activity Assay (Reporter Gene) | CEM VLB100 | A 2-fold decrease in mdr1 proximal promoter activity was observed after exposure to 30 µM Verapamil. nih.gov |
Gene Expression and Protein Distribution Profiling in Disease-Relevant Models
Profiling the expression of the mdr1 gene (also known as ABCB1) and the distribution of its protein product, P-glycoprotein (P-gp), in relevant disease models is crucial for understanding the impact of Dexverapamil Hydrochloride. nih.govnih.gov This has been accomplished in both preclinical and clinical settings using molecular biology techniques. nih.govnih.gov
In preclinical in vitro models, such as the K562/ADR and CEM VLB100 multidrug-resistant leukemic cell lines, verapamil was shown to down-regulate mdr1 gene transcription. nih.gov Investigations revealed a dose-dependent decrease in mdr1 mRNA levels at concentrations between 15 and 50 µM. nih.gov Interestingly, the effect was noted to be biphasic in K562/ADR cells, where a higher concentration (100 µM) led to a 2-fold increase in mdr1 mRNA. nih.gov In a preclinical in vivo model of hepatocellular carcinoma in rats, verapamil administration was also reported to cause a down-regulation of mdr1a gene expression at the mRNA level. nih.gov
In a clinical research context, mdr-1 expression has been profiled in biopsies from lymphoma patients refractory to chemotherapy. nih.gov Using quantitative polymerase chain reaction (PCR), one study measured mdr-1 levels before and after the addition of dexverapamil to the EPOCH chemotherapy regimen. nih.gov The results showed that while pre-therapy mdr-1 levels were typically low, they increased significantly in patients at the point of "crossing over" to receive dexverapamil. nih.govnih.gov This highlights the dynamic nature of target gene expression in a clinical setting during treatment. nih.gov
| Model System | Treatment | Profiling Method | Key Gene Expression Finding |
|---|---|---|---|
| Leukemic Cell Lines (K562/ADR, CEM VLB100) | Verapamil (15-50 µM) | mRNA Quantification | Up to a 6-fold decrease in mdr1 mRNA levels was observed. nih.gov |
| Rat Hepatocellular Carcinoma Model | Verapamil | mRNA Analysis | Demonstrated down-regulation of mdr1a gene expression. nih.gov |
| Lymphoma Patients | Dexverapamil with EPOCH Chemotherapy | Quantitative PCR on Biopsies | mdr-1 levels increased from a median of 2.5 U pre-therapy to 12.2 U at crossover. nih.govnih.gov |
Metabolic Pathways and Biotransformation Research
Characterization of Dexverapamil (B1218737) Hydrochloride Metabolites
The metabolism of dexverapamil, as with its racemic parent compound verapamil (B1683045), results in a variety of breakdown products. The primary metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation. amegroups.cnpharmgkb.org
Initial biotransformation leads to the formation of two major metabolites: norverapamil (B1221204) and D-617. doi.org Norverapamil is formed through N-demethylation, while D-617 is a product of N-dealkylation. drugbank.com These primary metabolites can then undergo further breakdown by the cytochrome P450 system to generate additional secondary metabolites. doi.org
Other identified metabolites include O-demethylated products such as D-702 and D-703. doi.org Further metabolism of norverapamil can lead to the formation of D-620. nih.gov In studies using rat liver microsomes, a total of eight metabolites were identified, including isomers of O-demethyl-verapamil and N-dealkylated derivatives. amegroups.cn
The major metabolites found in urine following administration of verapamil include D-617, which accounts for approximately 22% of the dose, and norverapamil, which comprises about 6%. pharmgkb.org D-617 can be further metabolized to PR-25 (also known as D-717). pharmgkb.org
Table 1: Major Metabolites of Dexverapamil Hydrochloride
| Metabolite | Formation Pathway | Precursor |
| Norverapamil | N-demethylation | Verapamil |
| D-617 | N-dealkylation | Verapamil |
| D-620 | Further metabolism | Norverapamil |
| D-702 | O-demethylation | Verapamil |
| D-703 | O-demethylation | Verapamil |
| PR-25 (D-717) | Further metabolism | D-617 |
This table summarizes the primary and secondary metabolites formed during the biotransformation of verapamil, the racemic mixture containing dexverapamil.
Identification of Enzymatic Systems Involved in Biotransformation
The biotransformation of dexverapamil hydrochloride is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. doi.orgamegroups.cn Several specific isoforms have been identified as key players in its metabolism.
Research indicates that CYP3A4, CYP3A5, and CYP2C8 are the predominant isoforms involved in the metabolism of both the R- and S-enantiomers of verapamil and norverapamil. nih.govnih.gov
N-dealkylation (formation of D-617): This reaction is catalyzed by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov Some earlier reports also implicated CYP1A2, but subsequent studies with expressed proteins did not confirm this, suggesting verapamil may act as an inhibitor rather than a substrate for CYP1A2. pharmgkb.org
N-demethylation (formation of norverapamil): The primary enzymes responsible for this pathway are also CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov CYP1A2 appears to have only a minor role in this process. pharmgkb.org
O-demethylation: This metabolic route is mainly facilitated by enzymes of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, leading to the formation of metabolites like D-702 and D-703. drugbank.comresearchgate.net
Metabolism of Norverapamil: Norverapamil is further metabolized to D-620 by CYP3A4, CYP3A5, and CYP2C8. nih.govnih.gov CYP2C8 can also convert norverapamil to another metabolite, PR-22. nih.gov Minor contributions to norverapamil metabolism are made by CYP2D6 and CYP2E1. nih.gov
Table 2: Cytochrome P450 Isoforms and their Role in Dexverapamil Metabolism
| Enzyme | Metabolic Reaction | Metabolite(s) Formed |
| CYP3A4 | N-dealkylation, N-demethylation, Metabolism of Norverapamil | D-617, Norverapamil, D-620 |
| CYP3A5 | N-dealkylation, N-demethylation, Metabolism of Norverapamil | D-617, Norverapamil, D-620 |
| CYP2C8 | N-dealkylation, N-demethylation, O-demethylation, Metabolism of Norverapamil | D-617, Norverapamil, D-703, D-620, PR-22 |
| CYP2C9 | O-demethylation | D-702, D-703 |
| CYP2C18 | O-demethylation | D-702, D-703 |
| CYP1A2 | Minor role in N-demethylation | Norverapamil |
| CYP2D6 | Minor role in Norverapamil metabolism | PR-22 |
| CYP2E1 | Minor role in Verapamil metabolism | D-617 |
This interactive table details the specific cytochrome P450 enzymes involved in the different metabolic pathways of verapamil.
Stereochemical Influence on Metabolic Fate
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the metabolism of verapamil. firsthope.co.inmhmedical.com Verapamil is administered as a racemic mixture of the R-enantiomer (dexverapamil) and the S-enantiomer. pharmgkb.org The S-enantiomer is cleared more rapidly from the body than the R-enantiomer due to stereoselective first-pass metabolism. pharmgkb.orgdrugbank.com
This stereoselectivity is also evident in the formation of specific metabolites. nih.gov For instance, the formation of the D-620 metabolite by CYP3A4 and CYP3A5 shows a preference for the S-enantiomer of norverapamil. nih.govnih.gov Similarly, CYP2C8 demonstrates a stereoselective preference for the S-enantiomer in the metabolism of verapamil to D-617 and norverapamil, as well as in the conversion of S-norverapamil to D-620. nih.govnih.gov Conversely, R-norverapamil is primarily metabolized to PR-22 by CYP2C8. nih.gov
Interestingly, while liver microsomes show a preference for metabolizing the R-enantiomer, studies with human heart microsomes have indicated a reversed stereoselectivity, with a preference for the metabolism of the S-enantiomer. plos.org This highlights the tissue-specific nature of stereoselective metabolism. The interaction with cimetidine (B194882) has also been shown to stereoselectively inhibit the elimination of verapamil, with a greater effect on the S-enantiomer. nih.gov
Table 3: Stereoselective Metabolism of Verapamil Enantiomers
| Enzyme | Substrate Enantiomer Preference | Metabolite Formation |
| CYP3A4/CYP3A5 | S-norverapamil | D-620 |
| CYP2C8 | S-verapamil | D-617, Norverapamil |
| CYP2C8 | S-norverapamil | D-620 |
| CYP2C8 | R-norverapamil | PR-22 |
This table illustrates the stereochemical preferences of key enzymes in the metabolism of verapamil enantiomers.
Advanced Analytical Methodologies for Dexverapamil Hydrochloride
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of pharmaceutical compounds like Dexverapamil (B1218737) Hydrochloride. mdpi.com These techniques are indispensable for separating the active pharmaceutical ingredient (API) from its impurities and degradation products, a process known as impurity profiling. biomedres.us
Ultra Performance Liquid Chromatography (UPLC) Applications
Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.commdpi.comrjptonline.org This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which operates under higher pressures. ijsrtjournal.comresearchgate.net
For Dexverapamil Hydrochloride, UPLC methods are highly effective for analyzing the drug in the presence of its impurities and degradation products. researchgate.net A stability-indicating reverse-phase UPLC (RP-UPLC) method has been developed to separate Dexverapamil Hydrochloride from impurities generated during synthesis and forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolytic, and thermal stress). researchgate.net The enhanced resolving power of UPLC allows for the separation of a large number of impurities in a single run, with total elution times often under 20 minutes, thereby increasing sample throughput significantly. researchgate.net The high sensitivity of UPLC is also crucial for detecting and quantifying trace-level impurities. ijsrtjournal.com
Key Features of UPLC in Dexverapamil Analysis:
Increased Resolution: Better separation of the main compound from closely related impurities. researchgate.net
Higher Speed: Shorter analysis times lead to higher sample throughput. researchgate.net
Enhanced Sensitivity: Allows for the detection and quantification of impurities at very low levels. ijsrtjournal.com
Reduced Solvent Consumption: More environmentally friendly and cost-effective. researchgate.net
A typical UPLC system for Dexverapamil analysis might employ a sub-2 µm particle size column, such as a C18 column, with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of Dexverapamil Hydrochloride. mdpi.comijprajournal.com Method development in HPLC is a systematic process aimed at achieving optimal separation of the analyte from other components in the sample matrix. openaccessjournals.com
For Dexverapamil Hydrochloride and its related substances, reversed-phase HPLC (RP-HPLC) is the most common approach. ijprajournal.com The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. openaccessjournals.com
A key aspect of HPLC method development is the selection of appropriate chromatographic conditions: openaccessjournals.com
Column: C18 or C8 columns are frequently chosen based on the hydrophobicity of Dexverapamil and its impurities. openaccessjournals.com
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol) is optimized to achieve the desired separation. researchgate.netresearchgate.net The pH of the mobile phase is a critical parameter that can significantly influence the retention and selectivity of the separation. chromatographyonline.com
Detection: UV detection is commonly used, with the wavelength selected based on the UV absorbance spectrum of Dexverapamil Hydrochloride, often around 278 nm. nih.govresearchgate.net Fluorimetric detectors can also be employed for enhanced sensitivity. researchgate.net
Researchers have developed and validated numerous HPLC methods for the quantification of verapamil (B1683045) (the racemic mixture containing dexverapamil) and its impurities in pharmaceutical dosage forms. researchgate.netresearchgate.net These methods are designed to be selective for the drug and to separate it from potential interferences from excipients. researchgate.net
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 mdpi.com |
|---|---|---|---|
| Column | XSelect CSH C18 (100 mm x 4.6 mm, 3.5 µm) | Not Specified | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 10 mM ammonium formate (B1220265) buffer and acetonitrile | Not Specified | Acetonitrile: 0.1% Tetrahydrofuran in water (80:20 v/v) |
| Flow Rate | 0.7 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV | UV and Fluorimetric | UV at 280 nm |
| Internal Standard | Not Specified | Fluoxetine | Carvedilol |
Spectroscopic Analytical Approaches
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more rapid approach for the quantification of Dexverapamil Hydrochloride in pharmaceutical formulations, although they are generally less specific than chromatographic techniques. scienceasia.org
UV-Visible spectrophotometry is based on the principle that the drug molecule absorbs light at a specific wavelength. For Verapamil Hydrochloride, the maximum absorbance (λmax) is typically observed around 278 nm. scirp.org However, when other substances that absorb in the same region are present, such as impurities or other active ingredients, direct spectrophotometry may not be suitable due to spectral overlap. scirp.org
To overcome this, chemometric-assisted spectrophotometry can be employed. scirp.org Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) are multivariate calibration methods that can resolve complex mixtures by analyzing the entire spectral data, rather than just the absorbance at a single wavelength. scirp.org These methods have been successfully applied to the simultaneous determination of verapamil in the presence of other drugs. scirp.org
Method Validation Parameters in Pharmaceutical Analysis
Analytical method validation is a mandatory process in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. americanpharmaceuticalreview.comglobalresearchonline.net The International Council for Harmonisation (ICH) provides guidelines that outline the key validation parameters. globalresearchonline.net
Linearity, Range, and Sensitivity Assessments
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r²), typically close to 0.999, indicates good linearity. mdpi.comresearchgate.net
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. globalresearchonline.net For the assay of Dexverapamil Hydrochloride, the range is typically around the nominal concentration, for example, 80% to 120% of the test concentration. For impurity testing, the range must cover from the reporting level of the impurity to a level above the specification. researchgate.net
Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). americanpharmaceuticalreview.com
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are especially critical for impurity profiling methods, where the ability to accurately measure low levels of potentially harmful substances is essential. americanpharmaceuticalreview.com For HPLC methods with UV detection, the LOD for verapamil has been reported to be as low as 10 ng/mL, and with a more sensitive fluorimetric detector, it can reach 750 pg/mL. researchgate.net
| Parameter | Verapamil (VPM) | Impurities |
|---|---|---|
| Linearity Range | 320–480 µg/mL | 0.4–4.8 µg/mL |
| Precision (%RSD) | 0.5% | 1.0% |
| Accuracy (Mean Recovery) | 101.0% | 102.5% |
Precision and Accuracy Evaluations
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. These evaluations are typically conducted at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.
For the analysis of verapamil hydrochloride, which is chemically related to dexverapamil hydrochloride, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have demonstrated high precision and accuracy. researchgate.netmdpi.comresearchgate.net
Precision is typically expressed as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV) for a series of measurements.
Intra-day precision (Repeatability) is assessed by analyzing samples multiple times within the same day. For a reversed-phase HPLC (RP-HPLC) method, the intra-day precision (%CV) was reported to be in the range of 1.95% to 3.18%. mdpi.com
Inter-day precision (Intermediate Precision) is evaluated by repeating the analysis on different days, often with different analysts or equipment. Studies have shown inter-day precision (%CV) values ranging from 2.03% to 3.68%. mdpi.com In other optimized HPLC methods, both intra-day and inter-day precision were found to be below 2%. researchgate.net
Accuracy is evaluated by determining the percent recovery of the analyte. The results for a bioanalytical RP-HPLC method showed accuracy values ranging from 98.96% ± 2.68% to 102.16% ± 3.25%, with a percentage relative error (%RE) between -1.04% and 2.16%. mdpi.com Another study using an optimized HPLC method reported a mean recovery of 101.0% for verapamil. researchgate.net These results indicate that the methods are largely free from significant matrix effects or systematic errors.
The validation parameters for a representative analytical method are summarized below.
| Validation Parameter | Reported Value | Reference |
|---|---|---|
| Intra-day Precision (%CV) | 1.95% - 3.18% | mdpi.com |
| Inter-day Precision (%CV) | 2.03% - 3.68% | mdpi.com |
| Accuracy (% Recovery) | 98.96% - 102.16% | mdpi.com |
| Mean Recovery | 101.0% | researchgate.net |
Robustness and Stability-Indicating Method Development
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of its reliability during normal usage. For chromatographic methods developed for verapamil hydrochloride, robustness is typically evaluated by intentionally altering parameters such as:
Flow rate of the mobile phase (e.g., ±0.1 mL/min) researchgate.net
Mobile phase composition (e.g., varying the ratio of organic solvent to buffer) researchgate.net
pH of the mobile phase buffer ijprs.com
Column temperature
Studies have demonstrated that developed HPLC methods for verapamil hydrochloride are robust, with minor changes to flow rate and mobile phase composition having a minimal impact on the method's performance, including retention times and peak symmetry. researchgate.netijprs.com
Stability-Indicating Method Development
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of a SIM requires forced degradation studies, also known as stress testing. biomedres.usajpsonline.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and demonstrate that the analytical method can resolve the parent drug from these degradants. researchgate.netnih.govnih.gov
Forced degradation studies for verapamil hydrochloride have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govjournalcra.com The goal is to achieve a target degradation of approximately 5% to 20%. sgs.com
The typical stress conditions applied are:
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl). nih.gov
Base Hydrolysis: Treatment with a base like sodium hydroxide (B78521) (e.g., 0.1 M to 1 M NaOH). nih.gov
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 30% H₂O₂). journalcra.com
Thermal Stress: Exposing the solid drug or a solution to high temperatures (e.g., 105°C). journalcra.com
Photolytic Stress: Exposing the drug to light, including white light and UV light (e.g., 254 nm). journalcra.com
Research findings indicate that verapamil hydrochloride is susceptible to degradation under oxidative and base hydrolysis conditions. researchgate.netnih.govjournalcra.com However, the compound has been found to be relatively stable under acidic, photolytic, and thermal stress. researchgate.netnih.gov The ability of the analytical method to separate the intact drug from the products formed during these stress tests confirms its stability-indicating nature. journalcra.com
A summary of typical forced degradation study results is presented in the table below.
| Stress Condition | Typical Reagent/Condition | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Stable, no significant degradation observed. | researchgate.netnih.gov |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. | researchgate.netnih.govjournalcra.com |
| Oxidation | 30% Hydrogen Peroxide (H₂O₂) | Degradation observed. | researchgate.netnih.govjournalcra.com |
| Thermal Stress | 105°C | Stable, no significant degradation observed. | researchgate.netnih.govjournalcra.com |
| Photolytic Stress | UV light (254 nm) / White light | Stable, no significant degradation observed. | researchgate.netnih.govjournalcra.com |
Synthetic Chemistry and Derivatization Studies
Synthetic Routes and Chemical Transformations of Dexverapamil (B1218737) Hydrochloride
Dexverapamil is the (R)-enantiomer of the racemic compound verapamil (B1683045). nih.gov Its synthesis, therefore, requires stereospecific methods or the resolution of the racemic mixture. The hydrochloride salt is formed through the reaction of equimolar amounts of the dexverapamil base with hydrogen chloride. ebi.ac.uknih.gov A stereospecific synthesis for the enantiomers of verapamil was reported by L. J. Theodore and W. L. Nelson in 1987, providing a direct route to the desired (R)-isomer. drugfuture.com
Different synthetic methods can be compared based on their efficiency and the enantiomeric excess achieved.
| Parameter | Method A (e.g., Chiral Resolution) | Method B (e.g., Asymmetric Synthesis) | Method C (e.g., Enzymatic Resolution) |
|---|---|---|---|
| Enantiomeric Excess | >99% | 92–95% | 98% |
| Yield | 65–70% | 82–85% | 70–75% |
Data in the table is illustrative of comparative analyses found in chemical literature.
Dexverapamil Hydrochloride can undergo several chemical transformations. Like its parent compound verapamil, major metabolic pathways include O- and N-demethylation. researchgate.net The molecule can also be subject to oxidation reactions. However, it lacks functional groups that are prone to hydrolysis under typical environmental conditions, making this a less significant transformation pathway. researchgate.net
Design and Synthesis of Dexverapamil Analogs and Derivatives
Dexverapamil is classified as a second-generation P-glycoprotein (P-gp) inhibitor, developed to be more specific and have fewer side effects than first-generation inhibitors like racemic verapamil. researchgate.netresearchgate.net The primary goal in designing analogs of dexverapamil is to enhance its potency as a modulator of multidrug resistance (MDR) by inhibiting the P-gp efflux pump, while further minimizing its inherent calcium channel blocking activity. nih.gov
The design process for new derivatives often starts with a lead compound, such as verapamil or dexverapamil itself. researchgate.net Researchers synthesize a series of analogs by modifying specific parts of the molecule. For instance, studies have focused on creating derivatives of parent structures to improve their ability to reverse P-gp-mediated MDR in cancer cell lines. researchgate.net This involves synthesizing novel compounds and evaluating their biological activity, a common strategy in the development of new therapeutic agents. researchgate.netmdpi.com The synthesis of these analogs allows for a systematic investigation of how different structural features contribute to the desired biological effect.
Structure-Activity Relationship (SAR) Investigations of Modified Structures
Structure-activity relationship (SAR) studies on verapamil and its analogs have identified key structural features that are crucial for their activity as MDR modulators. nih.gov These investigations reveal how chemical modifications influence biological function.
Key findings from SAR studies include:
Aromatic Rings and Tertiary Nitrogen : Both the tertiary amino nitrogen and the two benzene (B151609) rings are considered essential for the drug's primary activity. nih.gov
Methoxy (B1213986) Groups : The methoxy groups on the phenyl rings are important for reducing the intrinsic cytotoxicity of the compounds when used alone. nih.gov
Cyano and Isopropyl Groups : The cyan group and the isopropyl group at the chiral center are significant for the MDR reversal activity and interaction with P-glycoprotein. nih.govnih.gov Modifications to the isopropyl group suggest that hydrophobic effects play a role in its influence on potency. nih.gov
Stereochemistry : The (R)-enantiomer, dexverapamil, is a potent P-gp inhibitor, while the (S)-enantiomer possesses significantly greater calcium channel blocking activity. nih.govnih.gov This stereoselectivity is a critical finding, guiding the development of more specific MDR modulators.
Quaternization : Conversion of the tertiary amino nitrogen to a quaternary ammonium (B1175870) salt results in a total loss of effectiveness, indicating the importance of the nitrogen's charge state and steric environment. nih.gov
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Chirality | Isolation of (R)-enantiomer (Dexverapamil) | Potent P-gp inhibition with lower calcium antagonist activity. | nih.gov |
| Tertiary Nitrogen | Quaternization (making it permanently charged) | Total loss of effectiveness. | nih.gov |
| Isopropyl Group | Exchange/Modification | Influences potency, likely via hydrophobic effects. | nih.gov |
| Phenyl Rings | Removal | Loss of activity, essential for function. | nih.gov |
| Cyano Group | Modification | Important for MDR reversal activity. | nih.gov |
These SAR studies are crucial for the rational design of new P-gp inhibitors with improved therapeutic profiles. researchgate.net
Computational Chemistry in the Design and Optimization of Synthetic Pathways
Computational chemistry has become an indispensable tool in modern drug discovery and development, offering powerful methods for designing molecules and optimizing their synthetic routes. spirochem.comblogspot.com By using advanced modeling and simulation, researchers can predict molecular properties and interactions, accelerating the design-synthesis-test cycle. spirochem.com
In the context of dexverapamil and its analogs, computational approaches are applied in several ways:
Structure-Activity Relationship (SAR) Modeling : Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used to build predictive models. researchgate.net These models correlate structural features (e.g., steric, hydrophobic, electrostatic fields) of a series of analogs with their biological activity. This helps in understanding the key properties required for potent P-gp inhibition, such as lipophilicity, molecular size, and the presence of hydrogen bond acceptors, and guides the design of more potent compounds. researchgate.net
Synthetic Route Optimization : AI-driven tools and machine learning algorithms can analyze vast databases of chemical reactions to suggest optimal and novel synthetic routes, a process known as automated retrosynthetic analysis. researchgate.netpreprints.org These technologies can predict reaction outcomes, yields, and optimal conditions (e.g., temperature, solvent, catalyst), reducing the need for extensive empirical experimentation and making manufacturing more efficient and sustainable. researchgate.netpreprints.org
Molecular Docking and Simulation : Molecular dynamics and docking simulations are used to model the interaction between dexverapamil analogs and the P-glycoprotein transporter at an atomic level. This provides insights into the binding mechanism and helps explain why certain structural modifications enhance or diminish inhibitory activity, supporting the rational design of new derivatives. blogspot.com
Intermolecular and Biological System Interactions
Molecular Mechanisms of Drug-Drug Interactions Involving Dexverapamil (B1218737) Hydrochloride
Drug-drug interactions (DDIs) occur when one drug alters the effect of another drug administered concurrently. sps.nhs.uk These interactions can be categorized as pharmacodynamic or pharmacokinetic. sps.nhs.uk The latter often involves the inhibition or induction of metabolic enzymes, primarily the cytochrome P450 (CYP450) family, which are responsible for the metabolism of a vast number of drugs. sps.nhs.ukbiomolther.org Dexverapamil, as the R-enantiomer of verapamil (B1683045), is implicated in such interactions, predominantly through its influence on CYP450 isoenzymes.
The primary molecular mechanism by which verapamil enantiomers, including dexverapamil, cause DDIs is through the inhibition of CYP3A enzymes. nih.gov This inhibition is not merely competitive but is mechanism-based, meaning the drug is converted by the enzyme into a reactive metabolite that then inactivates the enzyme. nih.gov Studies using human liver microsomes and cDNA-expressed CYP3A4 have shown that verapamil enantiomers and their primary metabolites inhibit CYP3A in a time- and concentration-dependent manner. nih.gov The mechanism involves the formation of a metabolic intermediate complex with the heme iron of the cytochrome P450, rendering the enzyme inactive. nih.gov
The inactivation potency for CYP3A4 varies between the verapamil enantiomers and their metabolites. The order of inactivation potency is S-norverapamil > S-verapamil > R-norverapamil > R-verapamil (Dexverapamil) > D617. nih.gov Although Dexverapamil (R-verapamil) is a less potent inhibitor than its S-enantiomer, its inhibitory effect is still significant. nih.gov This mechanism-based inhibition leads to a decrease in the metabolism of co-administered drugs that are substrates of CYP3A4. nih.govmedicineslearningportal.org Consequently, the plasma concentrations of these substrate drugs can increase, potentially leading to toxicity. medicineslearningportal.org The onset of enzyme inhibition can be rapid, often occurring within a few days. medicineslearningportal.org
Research indicates that cytochromes P450 3A4, 3A5, and 2C8 are the main isoforms involved in the metabolism of both R- and S-verapamil. nih.gov While verapamil does not appear to be significantly metabolized by CYP2D6, it can act as an inhibitor of this isoform as well. nih.gov The interaction with multiple CYP isoforms highlights the complex nature of DDIs involving Dexverapamil Hydrochloride. The clinical significance of these interactions depends on various factors, including the specific CYP3A substrate and the extent of its metabolism by the liver versus the intestinal wall. nih.gov For instance, a mechanism-based pharmacokinetic model predicted a 3.2- to 4.5-fold increase in the oral area under the curve (AUC) for midazolam, a CYP3A substrate with extensive intestinal metabolism, when co-administered with verapamil. nih.gov
Table 1: Inactivation Kinetic Parameters of Verapamil Enantiomers and Metabolites with CYP3A4 This interactive table summarizes the kinetic data for the mechanism-based inhibition of CYP3A4.
| Compound | k_inact (min⁻¹) | K_I (μM) |
|---|---|---|
| R-verapamil (Dexverapamil) | 0.39 | 6.46 |
| S-verapamil | 0.64 | 2.97 |
| (+/-)-norverapamil | 1.12 | 5.89 |
| D617 | 0.07 | 7.93 |
Source: Adapted from research findings on CYP3A inhibition. nih.gov
Modulation of Drug Transport Systems by Dexverapamil Hydrochloride
Dexverapamil Hydrochloride is a significant modulator of drug transport systems, specifically the ATP-binding cassette (ABC) transporter superfamily. researchgate.net The most well-characterized member of this family is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. frontiersin.org P-gp functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse compounds out of cells. frontiersin.orgnih.gov This process is a major mechanism of multidrug resistance (MDR) in cancer cells and influences the absorption and distribution of many drugs. frontiersin.orgaacrjournals.org
Dexverapamil is classified as a second-generation P-gp inhibitor. researchgate.netmdpi.com First-generation inhibitors were typically compounds developed for other therapeutic purposes that were later found to inhibit P-gp, such as the racemic mixture verapamil. aacrjournals.orgmdpi.com However, these agents were often weak, nonspecific, and required high doses that caused toxicity. aacrjournals.orgmdpi.com Second-generation modulators like dexverapamil were developed to have greater potency and reduced toxicity. mdpi.com Dexverapamil, the R-isomer of verapamil, exhibits significantly less calcium channel blocking activity and associated cardiotoxicity than its parent compound while retaining its ability to inhibit P-gp. frontiersin.orgcancer.gov
The molecular mechanism of modulation involves competitive inhibition. cancer.govebi.ac.uk Dexverapamil binds to P-gp and competitively blocks the efflux of other substrate drugs. cancer.gov By inhibiting P-gp, dexverapamil can increase the intracellular accumulation and efficacy of co-administered drugs that are P-gp substrates, such as various antineoplastic agents (e.g., anthracyclines, taxanes, vinca (B1221190) alkaloids). frontiersin.orgcancer.gov This has been a key area of research in attempts to overcome chemotherapy resistance in cancer. frontiersin.orgnih.gov For example, dexverapamil has been studied in clinical trials to modulate resistance to chemotherapy regimens in lymphomas. nih.gov
The interaction of dexverapamil with P-gp has been demonstrated to reverse the cellular accumulation deficit of P-gp substrates. aacrjournals.org Its ability to modulate transport is not limited to cancer cells; P-gp is widely expressed in normal tissues such as the gastrointestinal tract, liver, kidney, and the blood-brain barrier, where it plays a crucial role in drug absorption, distribution, and elimination. frontiersin.orgnih.gov Therefore, P-gp inhibition by dexverapamil can enhance the oral bioavailability and central nervous system penetration of susceptible drugs. mdpi.com
Table 2: Classification of Selected P-glycoprotein Inhibitors This interactive table categorizes P-gp inhibitors into three generations, highlighting the position of Dexverapamil.
| Generation | Examples | Key Characteristics |
|---|---|---|
| First | Verapamil, Cyclosporin A, Quinidine, Tamoxifen | Developed for other indications; relatively low potency and associated with toxicity at effective P-gp inhibiting concentrations. aacrjournals.orgmdpi.com |
| Second | Dexverapamil , Valspodar (PSC 833), Biricodar (VX-710) | Developed specifically as MDR modulators; higher affinity for P-gp and reduced toxicity compared to the first generation. researchgate.netfrontiersin.orgmdpi.com |
| Third | Tariquidar (XR9576), Zosuquidar (LY335979), Elacridar (GF120918) | High potency and specificity for P-gp with low intrinsic pharmacological activity; designed to have minimal pharmacokinetic interactions. researchgate.net |
Source: Compiled from multiple research sources. researchgate.netaacrjournals.orgmdpi.com
Table 3: Examples of Drugs Transported by P-glycoprotein This interactive table lists examples of drugs whose transport can be modulated by P-gp inhibitors like Dexverapamil Hydrochloride.
| Drug Class | Examples |
|---|---|
| Anticancer Agents | Paclitaxel, Vinblastine, Daunorubicin, Doxorubicin, Etoposide frontiersin.orgaacrjournals.org |
| Cardiovascular Drugs | Digoxin, Quinidine researchgate.net |
| Immunosuppressants | Cyclosporin A, Tacrolimus |
| HIV Protease Inhibitors | Saquinavir, Ritonavir |
| Opioids | Loperamide, Morphine |
Source: Compiled from multiple research sources. researchgate.netfrontiersin.orgaacrjournals.org
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| Abiraterone |
| Abrocitinib |
| Acalabrutinib |
| Acarbose |
| Acebutolol |
| Aceclofenac |
| Acetyldigitoxin |
| Acetylsalicylic acid |
| Aclidinium |
| Acrivastine |
| Acyclovir |
| Adagrasib |
| Adalimumab |
| Adenosine |
| Adrafinil |
| Afatinib |
| Agomelatine |
| Ajmaline |
| Albendazole |
| Albiglutide |
| Amlodipine |
| Amoxapine |
| Amrinone |
| Anthracyclines |
| Atomoxetine |
| Atorvastatin |
| Beclomethasone dipropionate |
| Bendroflumethiazide |
| Benzphetamine |
| Bergamottin |
| Biricodar (VX-710) |
| Bumetanide |
| Calcimycin |
| Calcitriol |
| Carbamazepine |
| Carboxyamidotriazole |
| Ceritinib |
| Chlorothiazide |
| Chlorpromazine |
| Ciprofloxacin |
| Clarithromycin |
| Clopidogrel |
| Cyclopenthiazide |
| Cyclosporin A |
| Cytochrome P450 |
| D-617 |
| D-620 |
| Daunorubicin |
| Desipramine |
| Dexniguldipine-HCl |
| Dexverapamil |
| Dexverapamil Hydrochloride |
| Digoxin |
| Diltiazem |
| Dofetilide |
| Doxepin |
| Doxorubicin |
| Elacridar (GF120918) |
| Erlotinib |
| Erythromycin |
| Etoposide |
| Felodipine |
| Flufenazine |
| Flunarizine |
| Fluoxetine |
| Furosemide |
| Fumitremorgin C (FTC) |
| Gallopamil |
| Gefitinib |
| Hydrochlorothiazide |
| Hydrogen chloride |
| Imatinib |
| Imipramine |
| Ko143 |
| Laniquidar (R101933) |
| Lenvatinib |
| Lomerizine |
| Loperamide |
| Lubiprostone |
| Metoprolol |
| Midazolam |
| Morphine |
| Naringin |
| Nifedipine |
| Norverapamil (B1221204) |
| Nortriptyline |
| ONT-093 |
| Paclitaxel |
| Paricalcitol |
| Penicillins |
| P-glycoprotein |
| Progesterone |
| Promethazine |
| Protriptyline |
| Quinidine |
| R-verapamil |
| Reserpine |
| Reversin 121 |
| Reversin 125 |
| Rifampicin |
| Ritonavir |
| Saquinavir |
| S-verapamil |
| Tacrolimus |
| Tamoxifen |
| Tariquidar (XR9576) |
| Taxanes |
| Taxol |
| Taxotere |
| Theophylline |
| Toremifene |
| tRA98006 |
| Triamterene |
| Trimipramine |
| Valspodar (PSC 833) |
| Verapamil |
| Verapamil hydrochloride |
| Vinblastine |
| Vinca alkaloids |
| Vincristine |
| Warfarin |
| Yohimbine |
Q & A
How are assay methods for Dexverapamil Hydrochloride validated in pharmacopeial standards, and what factors can lead to discrepancies in assay results?
Basic: The United States Pharmacopeia (USP) specifies assay validation for Dexverapamil Hydrochloride using ion-selective electrode detection, with revised limits of 99.0–101.0% to account for electrode performance variability . Key validation parameters include specificity, linearity, and precision, with chromatographic purity testing (e.g., HPLC) to detect related compounds like 3,4-dimethoxybenzaldehyde .
Advanced: Discrepancies in assay results may arise from electrode calibration drift, matrix effects in complex formulations, or degradation products interfering with detection. For example, USP revisions highlight a 0.6% variance in electrode-based assays, necessitating statistical adjustments to upper limits . Researchers should cross-validate using orthogonal methods (e.g., mass spectrometry) to resolve inconsistencies.
What methodologies are recommended for resolving chiral purity of Dexverapamil Hydrochloride, given its (R)-enantiomer specificity?
Basic: Chiral purity is assessed via polarimetry, with Dexverapamil Hydrochloride showing an optical rotation of [α]D²⁵ = +8.9° (ethanol, c = 5.01) . USP guidelines recommend chiral HPLC using cellulose-based columns to separate enantiomers, ensuring ≥99% enantiomeric excess .
Advanced: Advanced protocols employ nuclear magnetic resonance (NMR) with chiral solvating agents or capillary electrophoresis with cyclodextrin additives for higher resolution. Contamination by the (S)-enantiomer (>1%) can skew pharmacological activity, necessitating strict adherence to USP reference standards (e.g., USP Verapamil Related Compound A RS) .
How should researchers design stability studies for Dexverapamil Hydrochloride under varying storage conditions?
Basic: Stability testing follows ICH Q1A guidelines, with accelerated studies at 40°C/75% RH for 6 months. Dexverapamil Hydrochloride is hygroscopic and requires storage in sealed, light-resistant containers at 2–8°C .
Advanced: Long-term stability under oxidative stress can be evaluated using forced degradation (e.g., exposure to H₂O₂ or UV light) coupled with LC-MS to identify degradation pathways. Stability-indicating methods must resolve peaks for degradation products like N-dealkylated metabolites, which are common in acidic conditions .
What analytical strategies address contradictions in reported LD50 values for Dexverapamil Hydrochloride across preclinical studies?
Basic: Discrepancies in toxicity data (e.g., murine LD50: 7.6–163 mg/kg) often stem from differences in administration routes (IV vs. oral) or vehicle formulations. Researchers should standardize protocols using USP reference materials and control for species-specific metabolic variability .
Advanced: Meta-analyses of historical data should apply weighted regression to account for study design heterogeneity. In vivo bioavailability studies paired with pharmacokinetic modeling (e.g., non-compartmental analysis) can clarify dose-response relationships obscured by variable absorption rates .
How can researchers ensure reproducibility in synthesizing Dexverapamil Hydrochloride with high enantiomeric purity?
Basic: Synthesis protocols must adhere to Good Manufacturing Practices (GMP), with in-process controls monitoring intermediate chiral centers. Critical steps include asymmetric hydrogenation using palladium catalysts and recrystallization from ethanol/water mixtures to achieve mp 131–133°C .
Advanced: Continuous-flow microreactors enhance enantioselectivity by optimizing reaction kinetics and minimizing racemization. Post-synthesis, X-ray crystallography confirms stereochemical integrity, while QC workflows integrate USP chromatographic purity tests .
What are the best practices for handling discrepancies between compendial and experimental purity data?
Basic: Cross-check results against USP monographs (e.g., Verapamil Hydrochloride RS) and validate methods using spike-and-recovery experiments for accuracy .
Advanced: Utilize design-of-experiments (DoE) to identify confounding variables (e.g., column temperature in HPLC). For batch-to-batch variability, apply multivariate analysis (e.g., PCA) to raw data from multiple labs, referencing USP’s allowable variance thresholds .
How do researchers differentiate Dexverapamil Hydrochloride from its racemic counterpart in pharmacological studies?
Basic: Pharmacopeial standards require distinct labeling of enantiomeric forms. Dexverapamil’s (R)-configuration is verified via optical rotation and CAS Registry Number (38176-02-2) .
Advanced: In vitro assays using isolated L-type calcium channels compare potency: Dexverapamil exhibits 10-fold higher affinity than racemic verapamil. Radioligand binding assays (e.g., ³H-nitrendipine displacement) quantify stereospecific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
